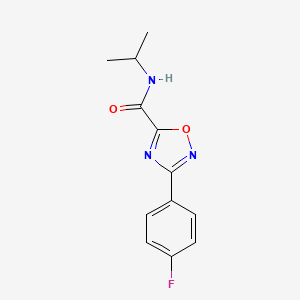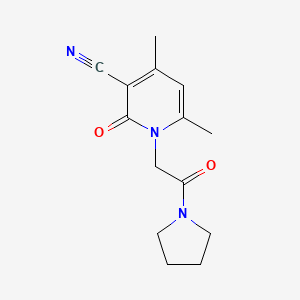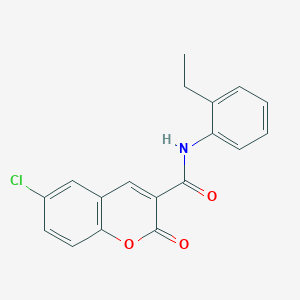
3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide, also known as FIPI, is a small molecule inhibitor that has been widely used in scientific research. It was first reported in 2008 as a potent and selective inhibitor of phospholipase D (PLD) activity. Since then, FIPI has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide exerts its inhibitory effect on PLD by binding to the catalytic site of the enzyme. It has been shown to be a competitive inhibitor of PLD activity, with a Ki value in the low micromolar range. This compound has also been shown to be selective for PLD, with no significant inhibition of other lipid-modifying enzymes, such as phosphatidylinositol 3-kinase (PI3K) or phospholipase A2 (PLA2).
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in different cell types. Inhibition of PLD activity by this compound has been shown to reduce cell proliferation, migration, and invasion in cancer cells. This compound has also been shown to modulate the actin cytoskeleton and affect membrane trafficking in various cell types. In addition, this compound has been shown to have anti-inflammatory effects in models of acute lung injury and sepsis.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide in lab experiments is its selectivity for PLD, which allows for specific inhibition of this enzyme without affecting other lipid-modifying enzymes. This makes it a valuable tool for studying the function of PLD in various cellular processes. However, one limitation of using this compound is its relatively low potency, which requires higher concentrations to achieve complete inhibition of PLD activity. In addition, this compound has poor solubility in aqueous solutions, which can limit its use in certain experimental setups.
Future Directions
3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide has shown great potential as a tool compound for studying the function of PLD in various cellular processes. However, there are still many unanswered questions regarding the role of PLD in different physiological and pathological conditions. Future research directions could include studying the effect of this compound on PLD activity in different cell types and under different conditions. In addition, the development of more potent and selective PLD inhibitors could help to further elucidate the role of this enzyme in cellular processes and potentially lead to the development of novel therapeutics for diseases associated with PLD dysregulation.
Synthesis Methods
3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of intermediates, such as 4-fluorobenzaldehyde and 4-fluorobenzylamine, which are then used to form the final product. The detailed synthesis method has been reported in several publications, including the original report of this compound.
Scientific Research Applications
3-(4-fluorophenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide has been widely used as a tool compound in scientific research to study the role of PLD in various cellular processes. PLD is a lipid-modifying enzyme that plays a critical role in cell signaling, membrane trafficking, and cytoskeletal dynamics. This compound has been shown to inhibit PLD activity in a dose-dependent manner, both in vitro and in vivo. This makes it a valuable tool for studying the function of PLD in various cellular processes, including cell proliferation, migration, and invasion.
properties
IUPAC Name |
3-(4-fluorophenyl)-N-propan-2-yl-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2/c1-7(2)14-11(17)12-15-10(16-18-12)8-3-5-9(13)6-4-8/h3-7H,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFQKOJQFXDHPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NC(=NO1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-4-[(4-methylpiperazin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B5298846.png)
![2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5298854.png)

![methyl 2-({[(4-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5298863.png)
![(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,4-diazepan-6-yl)acetic acid](/img/structure/B5298875.png)
![5-{[3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene]methyl}-2-methoxyphenol](/img/structure/B5298885.png)
![5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate](/img/structure/B5298902.png)
![2-(4-methoxy-3-methylphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5298905.png)
![4-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-(2-pyridinylmethyl)-2-piperazinecarboxamide](/img/structure/B5298912.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile](/img/structure/B5298916.png)

![5-{2-[3-(2,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5298926.png)

![6-fluoro-2-methyl-1-[phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5298943.png)